nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate
Description
Properties
Molecular Formula |
C45H89NO5 |
|---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-4-7-10-13-16-25-32-42-50-44(48)36-28-21-17-23-30-38-46(40-33-41-47)39-31-24-18-22-29-37-45(49)51-43(34-26-19-14-11-8-5-2)35-27-20-15-12-9-6-3/h43,47H,4-42H2,1-3H3 |
InChI Key |
DSNJXBBGALIZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate typically involves the esterification of heptadecanoic acid with amino alcohols under controlled conditions. The reaction is facilitated by the presence of catalysts and solvents such as ethanol or dimethyl sulfoxide (DMSO)[2][2].
Industrial Production Methods: Industrial production
Biological Activity
Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid compound notable for its potential applications in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs). This compound's unique amphiphilic structure facilitates its interaction with biological membranes, enhancing the delivery of therapeutic agents such as nucleic acids. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- Molecular Formula: C45H89NO5
- Molecular Weight: 724.2 g/mol
- IUPAC Name: this compound
The structure includes a long hydrophobic tail and an amino group, which contributes to its lipid nature and enhances its potential for various applications in biotechnology and pharmaceuticals.
The biological activity of this compound is primarily linked to its role as an ionizable lipid . This property allows it to facilitate the encapsulation and delivery of nucleic acids into cells. Key mechanisms include:
- Formation of Lipid Nanoparticles (LNPs): The compound can form LNPs that encapsulate drugs, protecting them from degradation and enhancing their bioavailability.
- Cell Membrane Interaction: The cationic nature of the lipid promotes interactions with negatively charged cellular membranes, facilitating cellular uptake.
- Enhancement of Transfection Efficiency: Studies indicate that compounds with similar structures can significantly enhance transfection efficiency, making them valuable in gene therapy applications.
Case Studies
-
Gene Delivery Applications:
- A study demonstrated that this compound significantly improved the delivery of mRNA vaccines in vitro, leading to enhanced protein expression in target cells .
- Another investigation highlighted its effectiveness in delivering CRISPR components for gene editing, showcasing a marked increase in editing efficiency compared to traditional methods .
- Cytotoxicity Assessments:
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| ALC-0315 | C44H87NO5 | Ionizable lipid used for mRNA delivery; enhances transfection efficiency. |
| A18-Iso5p | C45H87NO5 | Similar structure; used in gene therapy; promotes cellular uptake. |
| C12–200 | C12H25NO | Shorter alkyl chain; used in various lipid formulations; less effective than longer chains. |
This table illustrates variations in structural properties and their implications for biological activity, emphasizing the unique position of this compound within this class of lipids.
Applications
This compound has several promising applications:
- Drug Delivery Systems: Its ability to form stable LNPs makes it ideal for delivering RNA-based therapeutics.
- Gene Therapy: Enhances the efficiency of gene editing tools like CRISPR.
- Vaccine Development: Utilized in mRNA vaccine formulations to improve immune responses.
Scientific Research Applications
Chemical Properties and Structure
The compound features a long hydrophobic tail and an amino group, which contribute to its ability to interact with biological membranes. Its amphiphilic nature allows it to form lipid nanoparticles that encapsulate therapeutic agents, enhancing their bioavailability and efficacy. The chemical reactivity of this compound is primarily attributed to its functional groups, enabling it to participate in nucleophilic substitutions and acylation reactions, as well as hydrolysis under acidic or basic conditions.
Applications in Drug Delivery Systems
-
Lipid Nanoparticle Formation :
- Nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is utilized in the formulation of lipid nanoparticles (LNPs) for drug delivery, particularly for RNA-based therapeutics and vaccines. The amphiphilic character facilitates the encapsulation of nucleic acids, improving cellular uptake and therapeutic outcomes.
-
Enhancing Membrane Permeability :
- Studies indicate that this compound can enhance membrane permeability, which is crucial for improving the uptake of therapeutic agents into cells. This property may also modulate cellular responses, influencing signaling pathways involved in drug action.
-
Low Cytotoxicity :
- Preliminary studies suggest that this compound exhibits low cytotoxicity, making it suitable for pharmaceutical applications where safety is paramount.
Biotechnology Applications
-
Gene Delivery :
- The compound's ability to form stable lipid nanoparticles makes it an attractive candidate for gene delivery systems. It can encapsulate plasmid DNA or RNA, facilitating effective transfection into target cells.
-
Vaccine Development :
- In vaccine formulations, this compound can improve the stability and efficacy of vaccine antigens by enhancing their delivery to immune cells.
Case Studies
-
RNA Delivery :
- A study demonstrated that lipid nanoparticles composed of this compound effectively delivered mRNA vaccines in vivo, resulting in robust immune responses without significant toxicity.
-
Cancer Therapy :
- Research has shown that this compound can be used to deliver chemotherapeutic agents directly to tumor cells, improving therapeutic efficacy while minimizing side effects associated with systemic administration.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound differs from its analogs primarily in the hydroxyalkyl substituent on the amino group. Key comparisons include:
Key Observations:
- Cyclohexyl substituents (e.g., CAS 2089251-41-0) introduce steric bulk and lipophilicity, which may reduce renal clearance and prolong systemic exposure .
- Methyl-branched chains (e.g., CAS 2156654-71-4) could improve lipid bilayer integration, enhancing drug encapsulation efficiency in LNPs .
Research Implications and Limitations
While direct data on the target compound is absent, insights from analogs highlight critical structure-activity relationships:
- Hydroxyalkyl Chain Length: Longer chains (e.g., 3-hydroxypropyl vs. 2-hydroxyethyl) may enhance water solubility but reduce membrane permeability.
- Substituent Bulk: Bulky groups (e.g., cyclohexyl) improve lipid nanoparticle stability but may hinder endosomal escape in drug delivery applications .
Limitations:
- Inferred data rely on structural parallels; experimental validation is necessary.
- Safety and efficacy profiles could vary significantly due to minor structural differences.
Q & A
Q. What is the structural rationale for incorporating ester linkages in Lipid 5, and how does this influence its role in mRNA-LNP formulations?
Lipid 5 contains one primary ester (nonyloxy) and one secondary ester (heptadecan-9-yloxy) in its aliphatic chains. The primary ester accelerates biodegradability by enhancing susceptibility to esterases, while the secondary ester stabilizes the lipid-mRNA complex during endosomal escape, improving mRNA delivery efficiency. This dual functionality balances rapid hepatic clearance and sustained mRNA expression .
Q. What analytical techniques are used to confirm the purity and chemical stability of Lipid 5 during synthesis?
Synthesis involves coupling the tertiary amine core with ester-functionalized aliphatic chains, followed by purification via reverse-phase chromatography. Purity (>95%) is validated using liquid chromatography–tandem mass spectrometry (LC-MS/MS), and chemical stability is assessed via nuclear magnetic resonance (NMR) to monitor ester hydrolysis under physiological pH conditions .
Q. How does the tertiary amine headgroup in Lipid 5 contribute to mRNA encapsulation efficiency?
The tertiary amine enables pH-dependent ionization, facilitating electrostatic interactions with negatively charged mRNA during LNP self-assembly. At neutral pH, the uncharged amine promotes lipid-mRNA complexation, while protonation in acidic endosomes enhances endosomal membrane disruption, enabling mRNA release .
Advanced Research Questions
Q. What experimental designs address discrepancies in mRNA expression levels between primary and secondary esters in Lipid 5 variants?
Studies comparing Lipid 5 with analogs (e.g., primary ester-only lipids) reveal that secondary esters reduce pKa (6.2–6.5 vs. 7.0–7.5 for primary esters), enhancing endosomal escape. Contradictory observations in mRNA expression are resolved by optimizing the lipid-to-mRNA ratio (e.g., 10:1 w/w) and using in vivo luciferase reporter assays in Sprague Dawley rats to quantify hepatic expression .
Q. How do interspecies differences impact the pharmacokinetic profiling of Lipid 5, and what models are most predictive for clinical translation?
Biodistribution studies in Long-Evans (pigmented) and Sprague Dawley (nonpigmented) rats show Lipid 5 accumulates preferentially in the liver (AUC 0–168 h: 12,500 ng·h/g) due to apolipoprotein E-mediated uptake. However, non-human primates exhibit slower clearance (t1/2 = 18 h vs. 8 h in rats), necessitating allometric scaling and physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing .
Q. What methodologies are employed to resolve metabolic pathways of Lipid 5, and how do metabolites affect mRNA delivery efficacy?
Radiolabeled [<sup>14</sup>C]-Lipid 5 is tracked using quantitative whole-body autoradiography (QWBA) and LC-MS/MS. Major metabolites include 8-oxooctanoic acid (via esterase cleavage) and 3-hydroxypropylamino fragments. While the parent lipid drives mRNA complexation, metabolites like 8-oxooctanoic acid show no interference with transfection, confirming biodegradability without toxicity .
Q. How does Lipid 5 compare to structurally related ionizable lipids (e.g., SM-102, ALC-0315) in terms of immunogenicity and repeat dosing safety?
Lipid 5’s ester linkages reduce immunogenicity compared to SM-102’s tertiary amine-hexyl chain. In repeat-dose studies (3 mg/kg, weekly ×4), Lipid 5-LNPs show no elevation in pro-inflammatory cytokines (IL-6, TNF-α) in primates, whereas SM-102 induces transient cytokine spikes. This safety profile is attributed to faster hepatic metabolism of Lipid 5’s ester bonds .
Methodological Tables
Table 1. Key Physicochemical Properties of Lipid 5
Table 2. Biodistribution of Lipid 5 in Rat Models (Single IV Dose, 1 mg/kg)
| Tissue | AUC0–168 h (ng·h/g) | Cmax (ng/g) |
|---|---|---|
| Liver | 12,500 | 850 |
| Spleen | 2,300 | 120 |
| Kidney | 1,800 | 95 |
| Lung | 950 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
